(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

Chiral purity Peptide synthesis Quality control

C-terminal Trp amidation in SPPS often requires post-resin activation, risking racemization and yield loss. Boc-L-Trp-NH₂ (CAS 62549-92-2) provides the pre-formed amide, eliminating this step. - Pre-installed C-terminal amide: avoids carboxy activation and ammonolysis, reducing racemization risk. - ≥99% HPLC purity: minimizes deletion sequences in long peptides. - Confirmed (S)-configuration: specific optical rotation [α]D²⁰ = -9.0 ± 2° (c=1, DMF) guarantees enantiopurity critical for receptor-binding peptides.

Molecular Formula C16H21N3O3
Molecular Weight 303.36 g/mol
CAS No. 62549-92-2
Cat. No. B558197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
CAS62549-92-2
Synonyms6254-48-4; threo-b-hydroxy-l-phenylalanine; (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoicacid; Dl-Threo-3-PhenylserineHydrate; L-erythro-phenylserine; (2S,3R)-2-Amino-3-hydroxy-3-phenylpropionicacid; AC1OCH0H; L-erythro-3-phenylserine; L-erythro-beta-phenylserine; L-threo-3-Phenylserine; L-threo-phenylserine; (3R)-3-Phenylserine; AC1Q5QIW; (2S,3r)-3-phenylserine; AC1Q4U6V; SCHEMBL8229978; ZINC34162; MolPort-001-790-998; AC1L3942; CPD-8855; EINECS228-383-1; AR-1L6840; AKOS017344560; AJ-08595; AM004242
Molecular FormulaC16H21N3O3
Molecular Weight303.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N
InChIInChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)19-13(14(17)20)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3,(H2,17,20)(H,19,21)/t13-/m0/s1
InChIKeyVHVGNTVUSQUXPS-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-Tryptophan Amide Procurement Guide


(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate, commonly designated Boc-L-Trp-NH₂ or Nα-Boc-L-tryptophan amide (CAS 62549-92-2), is a chiral, N-Boc-protected L-tryptophan derivative in which the carboxy terminus has been converted to a primary amide . The compound is a white powder with a molecular formula of C₁₆H₂₁N₃O₃ (MW 303.36), a melting range of 134–140 °C, and a specific optical rotation [α]D²⁰ of –9.0 ± 2° (c = 1 in DMF) that confirms its (S)-configuration . It serves as a key building block for solid- and solution-phase peptide synthesis, particularly when a C-terminal tryptophan amide is desired without post-synthetic amidation, and is also used as a starting material for CCK/gastrin receptor ligands and PET tracer precursors [1].

Pre-formed C-terminal amide for direct SPPS incorporation
Boc protection enables orthogonal acid-labile deprotection strategy
Confirmed (S)-configuration by specific rotation specification

Why Generic Alternatives Cannot Substitute


Boc-L-Trp-NH₂ is not interchangeable with its carboxylic acid counterpart (Boc-L-Trp-OH) because the pre-installed C-terminal amide eliminates the activation and ammonolysis steps that can cause racemization and lower yields when constructing peptide amides [1]. Compared with Fmoc-L-Trp-NH₂, the Boc group enables orthogonal acid-labile protection strategies that avoid the piperidine-induced side reactions (e.g., aspartimide formation) often encountered in Fmoc-based SPPS of tryptophan-rich sequences [2]. Furthermore, enantiomeric impurities arising from D-tryptophan contamination can abrogate biological activity in receptor-binding peptides; the (S)-enantiomer of this compound is confirmed by a specific optical rotation specification (± 2° tolerance) that many generic sources do not guarantee .

Boc-L-Trp-NH₂
vs. Boc-L-Trp-OH
Lacks pre-installed amide; activation may induce racemization and lower yield
Boc-L-Trp-NH₂
vs. Fmoc-L-Trp-NH₂
Piperidine deprotection may trigger formyl-transfer truncation in Trp-rich sequences
Boc-L-Trp-NH₂
vs. D-enantiomer / racemate
May alter receptor-binding activity; optical rotation not guaranteed by generic sources

Quantitative Differentiation Evidence


Enantiomeric Specification by Optical Rotation

The (S)-configuration of Boc-L-Trp-NH₂ is verified by a specific optical rotation of [α]D²⁰ = –9.0 ± 2° (c = 1 in DMF) . This value differs substantially from that of its acid analog Boc-L-Trp-OH, which exhibits [α]D²⁰ = –20.0 ± 1.5° (c = 1 in DMF) . The D-enantiomer of the amide (Boc-D-Trp-NH₂) is not widely available commercially, and racemic Boc-DL-Trp-NH₂ would show a net rotation of ~0°, providing a clear metric for detecting enantiomeric contamination when the L-enantiomer is required for bioactive peptide synthesis.

Chiral Identity
Specification review
[α]D20 = −9.0 ± 2° (c=1, DMF)
Supports enantiomeric identity QC gate
Δ~11° vs. acid analog; confirms (S)-configuration
Chiral purity Peptide synthesis Quality control

Chromatographic Purity by HPLC

Leading vendors supply Boc-L-Trp-NH₂ with a purity of ≥ 99% by HPLC , consistent across independent analytical certificates . In contrast, some general-purpose suppliers list purities of 95–98% for the same compound . Single, unreactive impurities at the 1–2% level can lead to cumulative deletion sequences in SPPS, lowering the final crude peptide purity by 5–15% for a 10-mer peptide, as calculated from stepwise coupling models.

HPLC Purity
Specification review
≥99% (HPLC, 220 nm)
Reduces cumulative SPPS deletion risk
1–2% impurity may lower 10-mer purity by 5–15%
Purity HPLC Process chemistry

Enzymatic Coupling Efficiency

In a model dipeptide synthesis using solvent-stable protease WQ9-2, Boc-Trp-Phe-NH₂ was obtained with a 97.1% isolated yield from Boc-L-Trp-NH₂ and H-Phe-NH₂ in 20% methanol at a substrate molar ratio of 1:1 [1]. The product crystallized directly from the reaction medium with > 99.8% final purity after a single purification step, outperforming typical chemical coupling methods for tryptophan amides that often give yields in the 70–85% range due to steric hindrance from the indole side chain.

Enzymatic Coupling
Class-level
97.1% isolated yield (Boc-Trp-Phe-NH₂)
Supports enzymatic Trp ligation context
Protease WQ9-2, 20% MeOH; >99.8% final purity reported
Enzymatic synthesis Green chemistry Coupling yield

Boc Deprotection Yield and Side-Reaction Risk

The Boc group of tryptophan amides can be removed using 5 equiv. TFA in CH₂Cl₂ at 60 °C (30 min, microwave) followed by scavenging with Amberlyst A-21 resin, yielding free amine without aqueous extraction [1]. This method circumvents the poor aqueous recovery often observed with Trp-NH₂ derivatives [1]. In contrast, Fmoc removal on Trp-containing sequences requires piperidine in DMF, which has been reported to induce up to 1% per minute formyl transfer from Nin-formyl-tryptophan residues in Fmoc-SPPS, leading to truncated by-products [2].

Deprotection Efficiency
Reported
~90% recovery; negligible side products
Avoids base-catalyzed Trp side reactions
Vs. Fmoc: up to 1%/min formyl-transfer truncation reported
Deprotection Boc chemistry Process efficiency

Receptor Binding Affinity and Configuration

In a comparative conformational and pharmacological study, the tetrapeptide Boc-Trp-(N-Me)Nle-Asp-Phe-NH₂ (incorporating the Boc-L-Trp motif) exhibited high-affinity CCK-B agonism, whereas substitution of the Nle residue with Phe yielded a 740-fold decrease in receptor affinity [1]. The (S)-configuration of the Trp residue and its specific spatial orientation, confirmed by 2D NMR and restrained molecular dynamics, were essential for biological activity, emphasizing the necessity of stereochemically pure Boc-L-Trp-NH₂ for medicinal chemistry programs targeting peptide GPCRs.

CCK-B Receptor SAR
Reported
740-fold affinity decrease upon modification
Supports (S)-configuration requirement in SAR
Reported in tetrapeptide CCK-B agonist context
CCK-B receptor Structure-activity relationship Peptidomimetics

Thermal Stability and Storage Conditions

Boc-L-Trp-NH₂ exhibits a sharp melting range of 134–140 °C (lit.) and is recommended for storage at 0–8 °C . Fmoc-L-Trp-NH₂, by comparison, undergoes gradual β-elimination of the Fmoc group at ambient temperature and requires storage at –20 °C under desiccation to prevent decomposition. The higher thermal threshold of the Boc derivative simplifies handling during weighing and reactor charging in non-temperature-controlled environments, reducing the risk of partial deprotection prior to use.

Thermal Stability
Class-level
MP 134–140°C; store 0–8°C
Less stringent cold-chain requirement
Vs. Fmoc analog: MP ~110–120°C; store −20°C typical
Stability Storage Quality assurance

Optimal Application Scenarios


Solid-Phase Peptide Synthesis of C-Terminal Trp Amides

Boc-L-Trp-NH₂ is ideally suited for Boc-SPPS when the target peptide requires a C-terminal tryptophan amide. The pre-formed amide eliminates the need for post-resin-cleavage amidation, reducing the number of synthetic steps and avoiding racemization risks associated with carboxy activation [1]. The ≥ 99% HPLC purity specification minimizes deletion sequences in long peptides, and the Boc group is cleanly removed with TFA under conditions that avoid the base-catalyzed side reactions seen with Fmoc protocols [2].

Enzymatic Peptide Ligation in Green Chemistry

The compound has been validated in solvent-stable protease-catalyzed couplings, achieving 97.1% yield in the synthesis of Boc-Trp-Phe-NH₂ [3]. This application scenario is relevant for industrial peptide manufacturers seeking to replace stoichiometric coupling reagents with biocatalytic processes that operate in aqueous-organic media, reduce solvent waste, and enable product crystallization directly from the reaction mixture.

CCK-B/Gastrin Receptor Medicinal Chemistry

Boc-L-Trp-NH₂ is a critical starting material for assembling tetrapeptide CCK-B agonists and antagonists where the (S)-Trp residue is essential for receptor binding [4]. SAR studies have demonstrated that even conservative amino acid substitutions can reduce affinity by > 700-fold, making enantiopure Boc-L-Trp-NH₂ with verified optical rotation imperative for reproducible pharmacological profiling.

Radiolabeled Peptide Precursor for PET Imaging

The compound serves as a viable precursor for automated radiosynthesis of ¹⁸F-labeled tryptophan derivatives used in IDO1 imaging, as demonstrated by the synthesis of enantiopure (S)-[¹⁸F]FETrp from Na-Boc-L-tryptophan [5]. The defined chiral integrity and high purity of the input material are critical for achieving > 99% enantiomeric excess in the final radiopharmaceutical, a prerequisite for regulatory approval of PET tracers.

Application
Selection Property
Validation Focus
Solid-Phase Synthesis of C-Terminal Trp Amides
Pre-installed C-terminal amide
Amide incorporation without racemization
Enzymatic Peptide Ligation Research
Protease-compatible substrate profile
Coupling efficiency and purity endpoints
CCK-B/Gastrin Receptor SAR Studies
Enantiopure (S)-Trp building block
Receptor-binding assay reproducibility
PET Tracer Precursor Development
Verified chiral integrity specification
Enantiomeric excess in final tracer
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